N-(2-naphthyl)leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

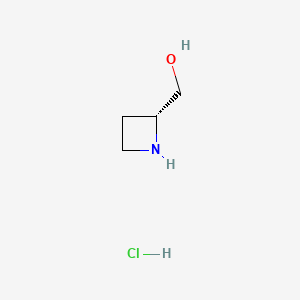

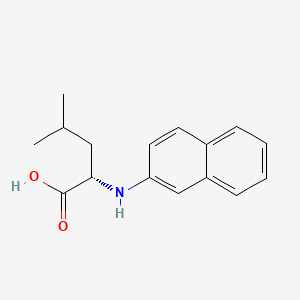

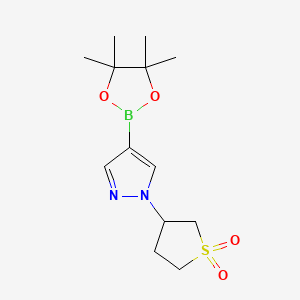

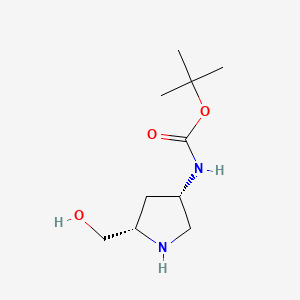

“N-(2-naphthyl)leucine” is a derivative of the amino acid leucine . It is also known as “L-Leucine β-naphthylamide” or "L-Leucine-2-naphthylamide" . It is used as a substrate for leucine aminopeptidase determination in colorimetric and histochemical procedures .

Synthesis Analysis

The synthesis of “N-(2-naphthyl)leucine” or similar compounds has been discussed in various studies . For instance, one study describes the reaction of aromatic ortho-hydroxycarbonyl compounds with amino acids to produce versatile Schiff base ligands . Another study discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis

The molecular structure of “N-(2-naphthyl)leucine” is complex and involves multiple functional groups . It is a pentacoordinate silicon complex characterized by NMR, IR, UV-Vis spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-(2-naphthyl)leucine” or similar compounds have been studied . For example, one study discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another study discusses the intramolecular reactions of N-(o-carboxybenzoyl)-L-leucine .Applications De Recherche Scientifique

Colorimetric Determination of Enzymatic Activity : N-(2-naphthyl)leucine derivatives, particularly in the form of leucyl-β-naphthylamide, have been used for the colorimetric determination of leucine aminopeptidase activity. This method has been applied in various biological studies, including the investigation of enzyme kinetics and distribution in mammalian tissues (Green et al., 1955).

Histochemical Localization of Enzymes : The compound has been employed in histochemical methods for demonstrating the presence of leucine aminopeptidase in tissues. Newer substrates, such as L-leucyl-4-methoxy-2-naphthylamide, have been developed for superior enzyme localization due to their faster reaction rates and properties conducive to histochemical applications (Nachlas et al., 1960).

Catalytic Asymmetric Synthesis : N-(2-naphthyl)leucine derivatives have also been used in catalytic asymmetric synthesis. For example, oxovanadium(IV) complexes derived from N-(2-naphthyl)leucine have been employed as catalysts in the enantioselective oxidative couplings of various substituted 2-naphthols, leading to the production of binaphthyls with good yields and enantioselectivity (Barhate et al., 2002).

Clinical Enzyme Assays : The compound has been used in clinical assays to measure serum leucine aminopeptidase, aiding in the diagnosis and monitoring of various medical conditions. Different methods of assay, including colorimetric techniques, have been developed using N-(2-naphthyl)leucine substrates (Banks et al., 1960).

Chromatographic Applications : N-(2-naphthyl)leucine has been used in the development of chiral stationary phases for chromatography. This application allows for the separation of enantiomers, demonstrating high levels of enantioselectivity and providing a powerful tool for the resolution of chiral compounds (Pirkle et al., 1991).

Propriétés

IUPAC Name |

(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSRJCABMTBA-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-naphthyl)leucine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)